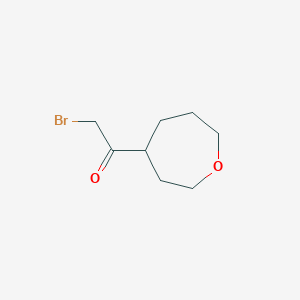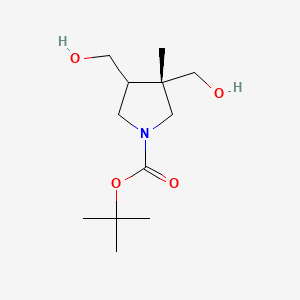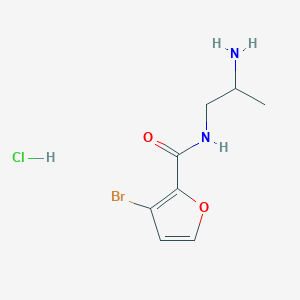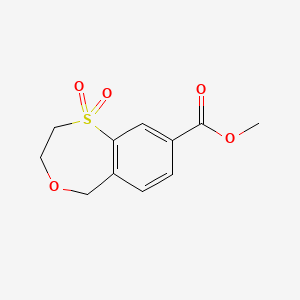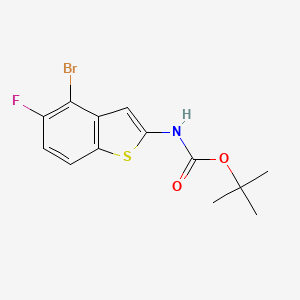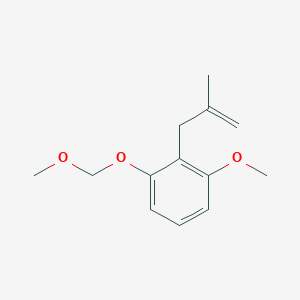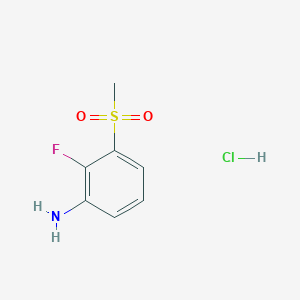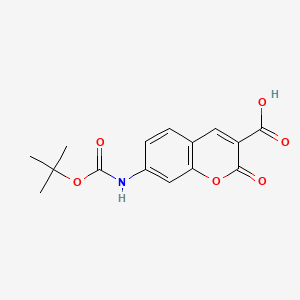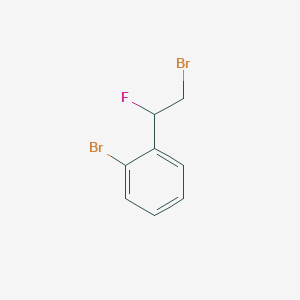
Ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate is a versatile compound widely used in organic synthesis. It is known for its unique structure, which includes both bromine and trifluoromethyl groups, making it a valuable building block for various chemical reactions. This compound is particularly significant in the preparation of functionalized α-trifluoromethyl α,β-unsaturated lactones and trifluoromethyl pyrazolinones .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate typically involves the reaction of ethyl trifluoropyruvate with bromine. This process is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction is often performed in the presence of a base, such as triethylamine, to facilitate the bromination process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic structures.
Cross-Coupling Reactions: It serves as a precursor for Suzuki–Miyaura cross-coupling reactions with arylboronic acids.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide.
Cyclization Reactions: Often performed under acidic or basic conditions, depending on the desired product.
Cross-Coupling Reactions: Utilizes palladium catalysts and bases like potassium phosphate in solvents such as toluene.
Major Products Formed:
Substitution Reactions: Formation of various substituted derivatives.
Cyclization Reactions: Production of heterocyclic compounds, such as lactones and pyrazolinones.
Cross-Coupling Reactions: Generation of aryl-substituted products.
Aplicaciones Científicas De Investigación
Ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate involves its ability to participate in various chemical reactions due to the presence of reactive bromine and trifluoromethyl groups. These groups facilitate the formation of new bonds and the creation of complex molecular structures. The compound’s reactivity is influenced by its electronic properties, which are modulated by the trifluoromethyl group .
Comparación Con Compuestos Similares
- 3,3-Dibromo-2-trifluoromethyl acrylic acid ethyl ester
- Ethyl 2,3-dibromopropionate
- Trifluoromethyl-substituted heterocycles
Comparison: Ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate stands out due to its unique combination of bromine and trifluoromethyl groups. This combination imparts distinct reactivity and stability, making it a valuable compound for various synthetic applications. Compared to similar compounds, it offers enhanced versatility in forming functionalized products and heterocyclic structures .
Propiedades
Número CAS |
149597-17-1 |
|---|---|
Fórmula molecular |
C6H5Br2F3O2 |
Peso molecular |
325.91 g/mol |
Nombre IUPAC |
ethyl 3,3-dibromo-2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C6H5Br2F3O2/c1-2-13-5(12)3(4(7)8)6(9,10)11/h2H2,1H3 |
Clave InChI |
VJKXYMSGLQPDNI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C(Br)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


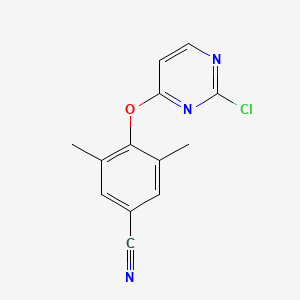

![tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate](/img/structure/B13901394.png)
